molecular formula C14H16O2 B13004390 6-(Benzyloxy)spiro[3.3]heptan-2-one

6-(Benzyloxy)spiro[3.3]heptan-2-one

Cat. No.: B13004390
M. Wt: 216.27 g/mol
InChI Key: NWRCTTXIZBYINF-UHFFFAOYSA-N
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Description

6-(Benzyloxy)spiro[33]heptan-2-one is a chemical compound characterized by a spirocyclic structure, where a benzyl group is attached to the oxygen atom of a spiro[33]heptan-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)spiro[3.3]heptan-2-one typically involves the reaction of spiro[3.3]heptan-2-one with benzyl alcohol under acidic or basic conditions to form the benzyloxy derivative. The reaction conditions may vary, but common methods include:

    Acidic Catalysis: Using acids like hydrochloric acid or sulfuric acid to catalyze the reaction.

    Basic Catalysis: Employing bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions: 6-(Benzyloxy)spiro[3.3]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, hydrocarbons.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzyloxy)spiro[3.3]heptan-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)spiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Pathway Modulation: Affecting various biochemical pathways to produce desired biological effects.

Comparison with Similar Compounds

    6-(Benzyloxy)spiro[3.3]heptan-2-amine: A structurally similar compound with an amine group instead of a ketone.

    6-[(Benzyloxy)methyl]spiro[3.3]heptan-2-one: Another derivative with a benzyloxy group attached to a different position.

Uniqueness: 6-(Benzyloxy)spiro[3.3]heptan-2-one is unique due to its specific spirocyclic structure and the presence of a benzyloxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

6-phenylmethoxyspiro[3.3]heptan-2-one

InChI

InChI=1S/C14H16O2/c15-12-6-14(7-12)8-13(9-14)16-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2

InChI Key

NWRCTTXIZBYINF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(=O)C2)OCC3=CC=CC=C3

Origin of Product

United States

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